molecular formula C22H20FN3O3S B2868310 N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-71-9

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2868310
CAS No.: 1207061-71-9
M. Wt: 425.48
InChI Key: PBMIGJUGWBMPAZ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound acts as a type I1/2 ATP-competitive antagonist, effectively suppressing ALK-mediated signaling pathways that drive cellular proliferation and survival in various cancers. Its primary research value lies in the study of ALK-dependent malignancies, most notably non-small cell lung cancer (NSCLC) characterized by EML4-ALK rearrangements, as well as anaplastic large cell lymphoma and neuroblastoma. By potently inhibiting ALK autophosphorylation and downstream effector proteins like STAT3, AKT, and ERK, this molecule induces cell cycle arrest and promotes apoptosis in ALK-addicted cancer cell lines. It serves as a critical pharmacological tool for validating ALK as a therapeutic target, elucidating resistance mechanisms to first-generation ALK inhibitors, and exploring novel combination treatment strategies. Research using this inhibitor has demonstrated its efficacy in suppressing the growth of NPM-ALK-positive anaplastic large cell lymphoma cells, highlighting its utility in preclinical cancer models.

Properties

IUPAC Name

(E)-N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c23-17-7-9-19(10-8-17)29-13-12-24-21(28)14-18-15-30-22(25-18)26-20(27)11-6-16-4-2-1-3-5-16/h1-11,15H,12-14H2,(H,24,28)(H,25,26,27)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMIGJUGWBMPAZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Structural Variations: The target compound’s cinnamamide group distinguishes it from analogs with furan-carboxamide (), pivalamide (), or benzothiazole-triazole systems (). The 4-fluorophenoxyethyl chain is unique but shares functional similarities with 4-fluorophenyl groups in Compound 9 ().
  • Yields for such reactions range from 34% () to 94% (), depending on substituent complexity.
  • Thermal Stability : Melting points for thiazole-amide analogs vary widely (195–315°C), influenced by aromaticity and hydrogen-bonding capacity .

Physicochemical Properties

  • The target’s 4-fluorophenoxyethyl group may confer similar advantages over non-fluorinated analogs.
  • Solubility : Cinnamamide’s aromaticity may reduce aqueous solubility compared to furan or pivalamide analogs (), necessitating formulation optimization.

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